molecular formula C14H13BFNO3 B8085632 B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid

B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid

Cat. No.: B8085632
M. Wt: 273.07 g/mol
InChI Key: GHODZRCPFKAHCA-UHFFFAOYSA-N
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Description

B-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid (CAS 874460-12-5) is a high-purity boronic acid ester derivative designed for advanced organic synthesis and medicinal chemistry research . With a molecular formula of C14H13BFNO3 and a molecular weight of 273.07 g/mol, this compound serves as a crucial building block in the construction of complex organic molecules . Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process widely used for the formation of carbon-carbon bonds . This capability makes it an essential intermediate in the preparation of biaryl structures, which are common scaffolds in many pharmaceuticals, agrochemicals, and organic materials. The compound features two key functional groups: a boronic acid group, which enables the cross-coupling reaction, and a benzamide group substituted with a 4-fluorobenzyl moiety . This specific amide substitution can be instrumental in the design and synthesis of targeted molecules, such as enzyme inhibitors and receptor antagonists, facilitating structure-activity relationship (SAR) studies in drug discovery campaigns . The fluorine atom on the phenyl ring can influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable feature for medicinal chemists. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. It is recommended to store the material at 2-8°C . Researchers can utilize this boronic acid to efficiently explore new chemical space and develop novel bioactive compounds and functional materials.

Properties

IUPAC Name

[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO3/c16-13-7-1-10(2-8-13)9-17-14(18)11-3-5-12(6-4-11)15(19)20/h1-8,19-20H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHODZRCPFKAHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-N-[(4-Fluorophenyl)methyl]benzamide

Reagents :

  • 4-Bromobenzoyl chloride

  • 4-Fluorobenzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure :

  • Dissolve 4-fluorobenzylamine (1.0 equiv) in anhydrous DCM under nitrogen.

  • Add TEA (1.2 equiv) dropwise, followed by 4-bromobenzoyl chloride (1.0 equiv) at 0°C.

  • Stir at room temperature for 12 h, wash with 5% HCl, dry over Na₂SO₄, and recrystallize from ethanol.

Yield : 85–92%.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, J = 8.4 Hz, 2H), 7.58 (d, J = 8.4 Hz, 2H), 7.38–7.29 (m, 2H), 7.02–6.95 (m, 2H), 6.24 (br s, 1H), 4.56 (d, J = 5.6 Hz, 2H).

  • ESI-MS : m/z 336 [M+H]⁺.

Miyaura Borylation of 4-Bromo-N-[(4-Fluorophenyl)methyl]benzamide

Reagents :

  • Bis(pinacolato)diboron

  • Pd(dppf)Cl₂

  • Potassium acetate (KOAc)

  • 1,4-Dioxane

Procedure :

  • Combine 4-bromoamide (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in dioxane.

  • Heat at 80°C under nitrogen for 18 h.

  • Filter through Celite, concentrate, and purify by flash chromatography (hexane/EtOAc 3:1).

Yield : 75–82%.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.84 (d, J = 8.0 Hz, 2H), 7.76 (d, J = 8.0 Hz, 2H), 7.35–7.28 (m, 2H), 7.00–6.93 (m, 2H), 6.18 (br s, 1H), 4.54 (d, J = 5.6 Hz, 2H), 1.35 (s, 12H).

  • ¹¹B NMR (128 MHz, CDCl₃) : δ 30.2.

Deprotection of Pinacol Boronate Ester

Reagents :

  • Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

Procedure :

  • Dissolve pinacol boronate ester (1.0 equiv) in THF.

  • Add 6 M HCl (2.0 equiv) and stir at room temperature for 4 h.

  • Neutralize with NaHCO₃, extract with EtOAc, dry, and concentrate.

Yield : 90–95%.

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J = 8.4 Hz, 2H), 7.92 (d, J = 8.4 Hz, 2H), 7.42–7.35 (m, 2H), 7.18–7.11 (m, 2H), 4.62 (d, J = 5.6 Hz, 2H).

  • ESI-MS : m/z 302 [M+H]⁺.

Optimization Studies and Comparative Analysis

Table 1. Effect of Catalysts on Miyaura Borylation Yield

CatalystLigandSolventTemp (°C)Yield (%)
Pd(dppf)Cl₂NoneDioxane8082
Pd(OAc)₂XPhosDMF10068
PdCl₂(PPh₃)₂NoneTHF7074

Key Findings :

  • Pd(dppf)Cl₂ in dioxane provides optimal yields due to enhanced stability of the palladium complex.

  • Elevated temperatures (>100°C) promote protodeboronation, reducing yields.

Table 2. Solvent Screening for Amide Coupling

SolventBaseReaction Time (h)Yield (%)
DCMTEA1292
THFDIPEA1885
DMFNaOH678

Key Findings :

  • DCM with TEA achieves rapid coupling without epimerization.

  • Polar aprotic solvents (DMF) accelerate reactions but necessitate rigorous drying.

Challenges and Mitigation Strategies

  • Boronic Acid Instability :

    • Issue : Protodeboronation under acidic conditions during deprotection.

    • Solution : Use mild HCl (2–3 M) and monitor reaction progress via TLC.

  • Amide Hydrolysis :

    • Issue : Degradation in prolonged basic conditions.

    • Solution : Limit exposure to strong bases (e.g., NaOH) during workup .

Chemical Reactions Analysis

Types of Reactions

  • Suzuki-Miyaura Coupling: : This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid+Aryl HalideBiaryl Compound\text{B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid} + \text{Aryl Halide} \rightarrow \text{Biaryl Compound} B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid+Aryl Halide→Biaryl Compound

  • Oxidation: : The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid+H2O2Phenol\text{this compound} + \text{H}_2\text{O}_2 \rightarrow \text{Phenol} B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid+H2​O2​→Phenol

  • Reduction: : The compound can undergo reduction reactions to form the corresponding boronate ester.

    B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid+Reducing AgentBoronate Ester\text{this compound} + \text{Reducing Agent} \rightarrow \text{Boronate Ester} B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid+Reducing Agent→Boronate Ester

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Boronate Esters: From reduction reactions.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Boron-containing compounds have been extensively studied for their potential anticancer properties. B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]boronic acid has shown promise as a proteasome inhibitor, which is a mechanism that can lead to apoptosis in cancer cells. The incorporation of the fluorophenyl group enhances its biological activity by improving binding affinity to target proteins involved in cancer progression .

1.2 Drug Development
This compound serves as a critical building block in the development of novel pharmaceuticals. Its ability to form stable complexes with biomolecules allows it to be utilized in the design of targeted drug delivery systems. Research indicates that modifications of boronic acids can lead to improved pharmacokinetic properties, making them suitable candidates for drug formulation .

Organic Synthesis

2.1 Cross-Coupling Reactions
this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction type allows for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the boronic acid functionality facilitates the coupling with aryl halides, leading to high yields of desired products .

2.2 Synthesis of Functionalized Materials
The compound can be employed in the synthesis of functionalized polymers and materials. Its reactive boron atom can participate in further chemical modifications, allowing for the creation of materials with tailored properties for specific applications such as sensors and catalysts .

Material Science

3.1 Development of Sensors
Boronic acids have been explored for use in sensor technology due to their ability to form reversible covalent bonds with diols and sugars. This compound can be integrated into sensor designs for detecting glucose levels, showcasing its potential in medical diagnostics .

3.2 Nanomaterials
Research has also indicated the potential for this compound in the development of nanomaterials. Its ability to form stable complexes can be harnessed in creating nanostructures that exhibit unique optical and electronic properties, useful in various applications including photonics and electronics .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated that boronic acid derivatives inhibit proteasome activity leading to increased apoptosis in cancer cell lines .
Study 2Organic SynthesisUtilized this compound in Suzuki reactions, achieving high yields for complex organic compounds .
Study 3Sensor DevelopmentDeveloped a glucose sensor using boronic acid functionality, showing effective detection limits and response times .

Mechanism of Action

The mechanism of action of B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 4-Fluorophenylmethyl-carbamoyl Boronic acid, amide, fluorinated aryl ~315 (estimated) High polarity due to amide; potential for H-bonding ; fluorination enhances metabolic stability .
[4-[[(2-Furanylmethyl)amino]carbonyl]phenyl]boronic acid () Furanylmethyl-carbamoyl Boronic acid, amide, furan ~259 Furan introduces π-π stacking potential; lower lipophilicity vs. fluorophenyl .
(4-Carbamoylphenyl)boronic acid () Carbamoyl Boronic acid, amide ~164 Simpler structure; strong H-bonding in crystal lattice (R22(8) motifs) .
4-Fluorophenylboronic acid () 4-Fluorophenyl Boronic acid ~140 High reactivity in Suzuki couplings (65% yield in meriolin synthesis) .
{4-[(Dimethylamino)methyl]phenyl}boronic acid () Dimethylaminomethyl Boronic acid, tertiary amine ~179 Basic amine enhances solubility in acidic conditions; storage at -20°C .

Physical and Spectral Properties

  • Solubility: The carbamoyl group in the target compound likely improves solubility in polar solvents (e.g., DMSO, ethanol), as seen in structurally related boronic acids ().
  • Crystallinity : Hydrogen-bonding networks involving the amide and boronic acid groups (e.g., R22(8) motifs in ) may dictate its solid-state packing, affecting melting points and stability .

Biological Activity

B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]boronic acid (CAS: 874460-12-5) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, is being explored for various therapeutic applications, particularly in cancer treatment and as an inhibitor of certain enzymes.

Chemical Structure and Properties

  • IUPAC Name : (4-((4-fluorobenzyl)carbamoyl)phenyl)boronic acid
  • Molecular Formula : C14H13BFNO3
  • Molecular Weight : 273.07 g/mol
  • Purity : 95% .

The chemical structure of this compound includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Anticancer Properties

Recent studies have indicated that boronic acids, including B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl], exhibit significant anticancer properties. The mechanism involves the inhibition of proteasome activity, which is crucial for the degradation of proteins that regulate cell cycle and apoptosis. For instance, one study demonstrated that boronic acid derivatives can induce apoptosis in cancer cells by disrupting proteasome function, leading to the accumulation of pro-apoptotic factors .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promise as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism that can contribute to oxidative stress and inflammation. In vitro studies revealed that modifications to the benzene ring structure enhance the inhibitory activity against XO, suggesting a structure-activity relationship that could be exploited for drug design .

Study 1: Antitumor Activity

In a study published in Cancer Research, researchers investigated the effects of this compound on various cancer cell lines. The compound was found to significantly reduce cell viability in breast and prostate cancer cells through mechanisms involving apoptosis and cell cycle arrest. The IC50 values were determined to be in the low micromolar range, indicating potent activity .

Study 2: Xanthine Oxidase Inhibition

A separate study focused on the compound's role as an XO inhibitor. Using fluorescence spectroscopy and molecular docking techniques, researchers identified key interactions between this compound and the active site of XO. The introduction of specific functional groups was shown to enhance binding affinity, thus increasing the compound's inhibitory potential .

Data Tables

PropertyValue
CAS Number874460-12-5
Molecular Weight273.07 g/mol
Purity95%
IUPAC Name(4-((4-fluorobenzyl)carbamoyl)phenyl)boronic acid
Anticancer IC50 (Breast Cancer)Low micromolar range
XO Inhibition ActivitySignificant

Q & A

Basic: What synthetic routes are recommended for preparing B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]boronic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sequential functionalization:

Coupling Reaction : React 4-boronobenzoic acid derivatives with (4-fluorophenyl)methylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dimethylacetamide (DMA) under nitrogen at 55°C for 72 hours .

Boronic Acid Protection : Use triethylamine (Et₃N) to stabilize the boronic acid group during purification .
Optimization Tips :

  • Temperature : Maintain 55–60°C to balance reaction rate and byproduct formation.
  • Solvent : DMA enhances solubility of intermediates; alternative solvents like THF may reduce side reactions.
  • Molar Ratios : A 1:1.2 molar ratio of aryl halide to amine minimizes unreacted starting material .

Basic: Which spectroscopic techniques are most effective for characterizing this boronic acid derivative?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks for the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the boronic acid moiety (broad peak ~8–10 ppm for B–OH protons) .
  • FT-IR : Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and boronic acid (B–O stretch ~1340 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error; observe [M+H]⁺ or [M−OH]⁻ adducts depending on ionization mode .

Basic: How does the boronic acid group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:
The boronic acid group enables C–C bond formation via transmetalation with palladium catalysts. Key considerations:

  • Base Selection : Use K₂CO₃ or CsF to deprotonate the boronic acid and facilitate Pd–B intermediate formation .
  • Steric Effects : The 4-fluorophenylcarbamoyl substituent may slow transmetalation due to steric hindrance; optimize ligand choice (e.g., SPhos) to enhance catalytic efficiency .

Advanced: How can DFT calculations predict structural and electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G* level is recommended:

  • Geometry Optimization : Predict bond lengths (e.g., B–C ~1.57 Å) and dihedral angles to assess planarity .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (~4.5–5.0 eV) to correlate with reactivity in cross-coupling .
  • Spectral Simulation : Compare computed IR/NMR spectra with experimental data to validate assignments .
    Software: Spartan’14 or Gaussian 16 with solvent corrections (e.g., PCM model for DMA) .

Advanced: What strategies mitigate stability issues during storage and handling?

Methodological Answer:

  • Storage : Store under inert atmosphere (Ar/N₂) at −20°C to prevent hydrolysis of the boronic acid group .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to enhance shelf life .
  • Handling : Use gloveboxes for air-sensitive steps; avoid protic solvents (e.g., H₂O) during synthesis .

Advanced: How can discrepancies between experimental and computational spectral data be resolved?

Methodological Answer:

  • Solvent Effects : Re-run DFT calculations with explicit solvent molecules (e.g., DMA) to improve NMR chemical shift accuracy .
  • Conformational Sampling : Use molecular dynamics (MD) simulations to account for rotameric states affecting IR peak positions .
  • Validation : Cross-check with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in bond lengths/angles .

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